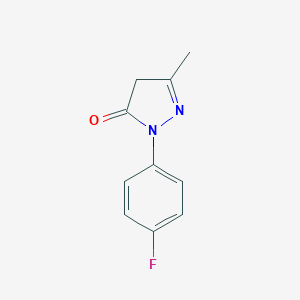

2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVFAPBCFDWAEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351508 |

Source

|

| Record name | 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100553-83-1 |

Source

|

| Record name | 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis and detailed characterization of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The synthesis is achieved through the well-established Knorr pyrazole synthesis, a robust and efficient method involving the cyclocondensation of ethyl acetoacetate and 4-fluorophenylhydrazine. This guide elucidates the underlying reaction mechanism, provides a meticulously detailed experimental protocol, and outlines a complete workflow for the purification and characterization of the final product. The structural confirmation is addressed through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by melting point determination. Expected data and interpretation for each technique are provided to serve as a benchmark for successful synthesis. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Fluorinated Pyrazolones

Pyrazolones are a class of five-membered heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their derivatives are known to exhibit a wide range of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4]

Fluorinated pyrazoles, in particular, have emerged as a privileged structural motif in modern medicinal chemistry and agrochemistry.[3][4][5] The high electronegativity and small size of the fluorine atom can lead to enhanced biological efficacy and a more favorable toxicological profile.[3] Therefore, the synthesis of novel fluorinated pyrazolone derivatives like this compound is a key objective for the discovery of new therapeutic agents.[6] This guide provides a detailed roadmap for the synthesis and unambiguous structural verification of this target compound.

Synthesis via Knorr Pyrazole Synthesis

The most direct and widely adopted method for synthesizing 5-methyl-pyrazol-3-one derivatives is the Knorr pyrazole synthesis.[7][8] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[7] For the target molecule, this translates to the reaction between ethyl acetoacetate and 4-fluorophenylhydrazine.

Principle and Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Hydrazone Formation: The more nucleophilic nitrogen of 4-fluorophenylhydrazine attacks the ketone carbonyl of ethyl acetoacetate, followed by dehydration, to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of ethanol, leading to the formation of the stable five-membered pyrazolone ring.[7]

A catalytic amount of acid, such as glacial acetic acid, is often used to facilitate both the initial condensation and the subsequent cyclization steps.[7]

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Ethyl acetoacetate

-

4-fluorophenylhydrazine hydrochloride

-

Sodium acetate (or other suitable base)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Preparation of Free Hydrazine: In a 250 mL round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in water. Add a stoichiometric equivalent of sodium acetate and stir until a clear solution is obtained, or the free hydrazine separates. Extract the free 4-fluorophenylhydrazine with a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. This step is crucial as the reaction requires the free base form of the hydrazine.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) dissolved in absolute ethanol (50 mL).

-

Addition of Hydrazine: To the stirring solution, add the prepared 4-fluorophenylhydrazine (1.0 eq).

-

Catalysis and Reflux: Add a few drops of glacial acetic acid to catalyze the reaction.[7] Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The disappearance of the starting materials indicates the completion of the reaction.

-

Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[1] The crude product is then purified by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture, to yield a crystalline solid.

-

Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight. Calculate the percentage yield.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target pyrazolone.

Physicochemical and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | A sharp melting point is expected. Similar structures often melt in the range of 130-160 °C.[9] |

| Solubility | Soluble in DMSO, chloroform, and hot ethanol; sparingly soluble in water. |

Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides definitive structural proof.

Proton NMR is used to identify the different types of protons and their connectivity. The spectrum is typically recorded in CDCl₃ or DMSO-d₆.[10][11]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Methyl) | ~2.2 - 2.4 | Singlet (s) | 3H |

| -CH₂- (Methylene) | ~3.3 - 3.5 | Singlet (s) | 2H |

| Ar-H (ortho to N) | ~7.7 - 7.9 | Multiplet (m) or dd | 2H |

| Ar-H (ortho to F) | ~7.1 - 7.3 | Multiplet (m) or t | 2H |

Rationale: The methyl group (CH₃) at the C5 position is a singlet as there are no adjacent protons. The methylene protons (CH₂) on the pyrazolone ring also typically appear as a singlet. The aromatic protons of the 4-fluorophenyl group will show a characteristic splitting pattern, often appearing as two sets of multiplets due to coupling with each other and with the fluorine atom.[12]

Carbon NMR provides information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (Methyl) | ~15 - 20 |

| -CH₂- (Methylene) | ~40 - 45 |

| C3 (C=O, Carbonyl) | ~170 - 175 |

| C5 (C-CH₃) | ~155 - 160 |

| Ar-C (C-N) | ~135 - 140 |

| Ar-C (C-F, ¹JCF coupling) | ~158 - 165 (d) |

| Ar-C (ortho to N) | ~120 - 125 |

| Ar-C (ortho to F) | ~115 - 118 (d) |

Rationale: The carbonyl carbon (C=O) is significantly deshielded and appears far downfield.[13] The carbon atom attached to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is a key diagnostic signal. The other aromatic carbons will also show coupling to fluorine, but with smaller coupling constants.[14]

IR spectroscopy is used to identify the key functional groups present in the molecule.[15]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O Stretch (Amide) | 1680 - 1720 | Strong, sharp absorption |

| C=N Stretch | 1580 - 1620 | Medium to strong absorption |

| C-F Stretch | 1100 - 1250 | Strong absorption |

| Ar C-H Stretch | 3000 - 3100 | Medium absorption |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium absorption |

Rationale: The most prominent peak will be the strong carbonyl (C=O) stretch of the pyrazolone ring.[13][16] The presence of a strong band in the 1100-1250 cm⁻¹ region is characteristic of the C-F bond, confirming the fluorination of the phenyl ring.[17]

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Molecular Ion ([M]⁺): For C₁₀H₉FN₂O, the expected monoisotopic mass is approximately 192.07 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 192.

-

Fragmentation Pattern: Common fragmentation pathways for pyrazolones involve the cleavage of the heterocyclic ring.[18][19] Key expected fragments could include:

-

Loss of the fluorophenyl group.

-

Cleavage leading to the 4-fluorophenyl isocyanate radical cation.

-

Loss of CO.

-

Structural Confirmation Diagram

Caption: Logic map for the structural elucidation of the product.

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis of this compound via the Knorr pyrazole synthesis. The causality behind the experimental choices, from reagent selection to purification strategy, has been explained to ensure a deep understanding of the process. Furthermore, a comprehensive characterization workflow employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been established. The provided benchmark data serves as a critical reference for researchers to validate their results, ensuring the synthesis of a pure, structurally confirmed compound ready for further investigation in drug discovery and development programs.

References

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). Google Scholar.

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.

- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central.

- Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru -NO core. Taylor & Francis Online.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

- FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). PubMed.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity.

- Environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity. SciSpace.

- Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Deriv

- Mass spectrometric study of some pyrazoline derivatives.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry.

- Facile Synthesis, Characterization and Spectral Evaluation of Some New Pyrazolone Deriv

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Google Scholar.

- H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.

- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. Benchchem.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Knorr Pyrazole Synthesis. Chem Help Asap.

- Mass fragmentation pattern of compound 4l.

- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...

- FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP).

- Knorr pyrrole synthesis. Wikipedia.

- Knorr Pyrrole Synthesis. Thermo Fisher Scientific.

- Proposed synthetic route for the synthesis of entitled compounds 4a–4l...

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.

- Knorr pyrazole synthesis. Name-Reaction.com.

- 1,3-Dimethyl-5-pyrazolone(2749-59-9) IR Spectrum. ChemicalBook.

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. scispace.com [scispace.com]

- 3. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | CoLab [colab.ws]

- 4. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. name-reaction.com [name-reaction.com]

- 9. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,3-Dimethyl-5-pyrazolone(2749-59-9) IR Spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. As a member of the pyrazolone class of heterocyclic compounds, this molecule holds significant interest for medicinal chemistry and drug discovery, largely due to the established pharmacological activities of the pyrazole scaffold. The incorporation of a 4-fluorophenyl group can further enhance its biological efficacy and pharmacokinetic profile.

Molecular Structure and Physicochemical Properties

This compound possesses a core pyrazolone ring, a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone group. It is substituted with a methyl group at the 5-position and a 4-fluorophenyl group at the 2-position.

| Property | 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one[1][2][3] | 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one[4] | 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-3H-pyrazol-3-one[5] |

| Molecular Formula | C10H10N2O | C11H12N2O | C10H9N3O3 |

| Molecular Weight | 174.20 g/mol | 188.23 g/mol | 219.20 g/mol |

| CAS Number | 89-25-8 | 86-92-0 | 6402-09-1 |

| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | 5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one | 5-methyl-2-(4-nitrophenyl)-4H-pyrazol-3-one |

The fluorine atom in the 4-position of the phenyl ring is expected to influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The C-F bond is highly stable, and fluorine substitution can modulate the electronic properties of the aromatic ring.[6]

Synthesis of the Pyrazolone Core

The synthesis of 2,4-dihydro-3H-pyrazol-3-ones is typically achieved through the condensation of a β-ketoester with a hydrazine derivative. This versatile method allows for the introduction of various substituents on both the pyrazolone ring and the hydrazine moiety.

A general synthetic route to this compound would involve the reaction of ethyl acetoacetate with 4-fluorophenylhydrazine.

Figure 1: General synthesis of this compound.

Experimental Protocol: A General Procedure for Pyrazolone Synthesis

The following is a generalized protocol based on the synthesis of similar pyrazolone derivatives:

-

Reaction Setup: To a solution of 4-fluorophenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of ethyl acetoacetate.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. While specific spectra for this compound are not available, the expected characteristic signals based on analogous structures are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl protons, the methylene protons on the pyrazolone ring, and the aromatic protons of the 4-fluorophenyl group. The aromatic region would likely exhibit a characteristic splitting pattern due to the fluorine substitution.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon, the carbons of the pyrazolone ring, the methyl carbon, and the carbons of the 4-fluorophenyl ring. The carbons of the fluorophenyl ring would show coupling with the fluorine atom.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. N-H stretching bands (if tautomerism occurs) and C-H stretching vibrations would also be present.

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.

For comparison, the ¹H NMR spectra of various substituted pyrazoline derivatives show characteristic signals for the pyrazoline protons, including three double doublets in the 3.24–3.28, 3.98–3.99, and 5.54–3.54 ppm regions.[7]

Potential Biological Activities and Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[6][8] The incorporation of a fluorine atom can enhance drug-like properties.[6] Consequently, this compound is a promising candidate for investigation in several therapeutic areas.

Figure 2: Potential therapeutic applications of the target compound.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties.[8] For instance, celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core. The anti-inflammatory activity of pyrazole compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

Anticancer Activity

Various pyrazole derivatives have been investigated for their potential as anticancer agents.[9] Some studies have shown that pyrazolone derivatives can induce apoptosis and inhibit cell proliferation in different cancer cell lines. The substitution pattern on the pyrazole and phenyl rings plays a crucial role in determining the anticancer efficacy. For example, certain novel pyrazole derivatives have demonstrated good anticancer activities against HCT-116 and PC-3 cancer cells.[9]

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a common structural motif in compounds with antimicrobial and antifungal properties.[8] Research has shown that pyrazolone derivatives can exhibit activity against a range of bacterial and fungal strains.

Other Potential Applications

Derivatives of pyrazolone have also been explored for their anticonvulsant and CNS depressant activities.[8] The diverse biological profile of this class of compounds makes this compound a molecule of interest for further pharmacological screening.

Future Directions

The promising biological activities associated with the pyrazolone scaffold, coupled with the advantageous properties imparted by fluorine substitution, make this compound a compelling target for further research. Future studies should focus on:

-

Optimized Synthesis and Characterization: Development of a high-yield, scalable synthetic route and full spectroscopic characterization of the pure compound.

-

In-depth Biological Evaluation: Comprehensive screening for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to establish clear structure-activity relationships, which will guide the design of more potent and selective drug candidates.

-

Computational Modeling: Utilization of molecular docking and other computational tools to predict binding interactions with potential biological targets and to rationalize observed biological activities.

References

-

Abdel-Wahab, B. F., Mohamed, H. A., & Tiekink, E. R. T. (2012). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-ylthiazoles. Molecules, 17(8), 9405–9418. [Link]

-

More, V. S., Mishra, P. A., Rangari, N. T., Vaidhun, B. H., & Chavan, M. J. (2021). Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. Journal of Pharmaceutical Research International, 33(63B), 275–282. [Link]

-

PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Fathy, U., et al. (2016). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. [Link]

-

NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Retrieved from [Link]

-

Fitriastuti, W., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

-

NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- [webbook.nist.gov]

- 3. 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone) [lgcstandards.com]

- 4. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | C11H12N2O | CID 66591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | C10H9N3O3 | CID 80816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]

- 7. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journaljpri.com [journaljpri.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a fluorinated analog of the neuroprotective drug Edaravone. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known chemical principles and data from structurally related compounds to offer expert insights into its synthesis, characterization, and potential biological significance.

Introduction and Strategic Context

This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Its structure is a direct analog of Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), a potent free radical scavenger approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4]

The strategic incorporation of a fluorine atom onto the phenyl ring is a common tactic in medicinal chemistry. This modification can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles and enhanced biological activity. This guide will explore the scientific underpinnings of this compound, extrapolating from the rich knowledge base of its parent compound, Edaravone, and the broader pyrazolone family.

Nomenclature, Structure, and Physicochemical Properties

The IUPAC name for the topic compound is This compound . While a specific CAS number has not been assigned in public databases, its identity is unambiguously defined by its structure.

Structure:

Caption: Predicted workflow for the synthesis of the target compound via Knorr cyclization.

Step-by-Step Methodology:

-

Reactant Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenylhydrazine (1.0 eq).

-

Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of hydrazine).

-

Reagent Addition: Add ethyl acetoacetate (1.05 eq) to the stirred solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid catalyzes the initial hydrazone formation, which is the rate-determining step under these conditions. [5]5. Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product will typically precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and then with water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.

Expected Characterization Data

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectral data are inferred from analogues. [6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methyl protons (singlet, ~2.2 ppm), the methylene protons on the pyrazolone ring (singlet, ~3.4 ppm), and the aromatic protons of the 4-fluorophenyl group (two sets of doublets or a multiplet pattern between 7.0-7.8 ppm due to fluorine coupling).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Key signals would include the methyl carbon (~15 ppm), the methylene carbon (~40 ppm), the carbonyl carbon (~170 ppm), and multiple signals in the aromatic region (115-165 ppm), with carbon-fluorine coupling visible.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should display a strong carbonyl (C=O) stretch around 1680-1710 cm⁻¹, a C=N stretch near 1600 cm⁻¹, and a C-F stretch around 1220-1240 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 193.07, confirming the molecular weight.

Mechanism of Action and Biological Potential

The primary biological activity of this compound class is potent antioxidant and radical-scavenging activity. [3]The mechanism is analogous to that of Edaravone, which protects cells from oxidative stress, a key pathological factor in neurodegenerative diseases and ischemic injury. [8][9]

Antioxidant (Radical-Scavenging) Mechanism

Edaravone and its analogues function by donating a hydrogen atom or an electron to neutralize highly reactive oxygen species (ROS) and reactive nitrogen species (RNS). [3]The pyrazolone ring exists in a tautomeric equilibrium, and its anionic form is particularly effective at this process. The scavenging reaction ultimately produces a stable radical of the drug and a non-reactive species, terminating the damaging free-radical chain reaction. [10]

Caption: Proposed radical-scavenging mechanism of this compound.

Potential Applications in Drug Development

Given its structural similarity to Edaravone, this compound is a prime candidate for investigation in therapeutic areas dominated by oxidative stress:

-

Neuroprotection: As a potential treatment for acute ischemic stroke, ALS, Alzheimer's, and Parkinson's disease. [4]* Anti-inflammatory Activity: Pyrazolone derivatives have demonstrated anti-inflammatory properties, suggesting potential use in chronic inflammatory diseases. [2][11]* Oncology: Some pyrazolone-based compounds have been investigated for their anticancer activities. [3] The 4-fluoro substitution may offer advantages over Edaravone by potentially increasing its ability to cross the blood-brain barrier and improving its metabolic resistance to oxidation, thereby prolonging its half-life and therapeutic effect.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety profile can be inferred from Edaravone and other pyrazolone derivatives. [12][13][14] Hazard Profile (Predicted):

-

Harmful if swallowed (Acute Oral Toxicity, Category 4). [12]* Causes skin and serious eye irritation. [13]* May cause respiratory irritation.

-

May cause an allergic skin reaction.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat. [15]* Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Chemical waste must be handled by a licensed professional waste disposal service. Do not dispose of down the drain. [14]

References

-

Gupta, P., Gupta, J. K., & Halve, A. K. (2015). Synthesis and Biological Significance of Pyrazolones: A Review. International Journal of Pharmaceutical Sciences and Research, 6(6), 2291-2310.

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

-

Semantic Scholar. (2016). Synthesis and Biological Significance of Pyrazolones: A Review.

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

-

Zhang, N., et al. (2017). Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. Journal of Pharmacological Sciences, 134(4), 209-215.

-

MedchemExpress. (2025). Safety Data Sheet: Edaravone.

-

ECHEMI. (n.d.). Edaravone SDS, 89-25-8 Safety Data Sheets.

-

Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4933.

-

Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778.

-

CymitQuimica. (2018). Safety data sheet: Edaravone.

-

Watanabe, K., et al. (2024). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(5), 2999.

-

Sharma, V., et al. (2015). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 127(1), 1-25.

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2446-2453.

-

BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.

-

Cayman Chemical. (2025). Safety Data Sheet: MCI-186.

-

AbMole BioScience. (n.d.). Material Safety Data Sheet of Edaravone.

-

PubMed. (2024). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97%.

-

Wang, X., et al. (2011). Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro. Journal of Neuroscience Research, 89(11), 1845-1851.

-

ResearchGate. (2020). A hypothetical radical-scavenging mechanism of edaravone.

-

Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 1-Phenyl-3-carbethoxy-5-pyrazolone.

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Methyl-1-phenyl-2-pyrazolin-5-one.

-

Carlo Erba Reagents. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. mdpi.com [mdpi.com]

- 3. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. jk-sci.com [jk-sci.com]

- 8. mdpi.com [mdpi.com]

- 9. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Significance of Pyrazolones: A Review | Semantic Scholar [semanticscholar.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its Chemical Class for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a member of the pharmacologically significant pyrazolone class of heterocyclic compounds. While a specific CAS number for this exact molecule is not readily found in publicly accessible databases, this guide will leverage data from closely related analogs to provide a robust framework for its study and application in a research and development setting.

Introduction to the Pyrazolone Scaffold

Pyrazolone is a five-membered lactam ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This heterocyclic core has been a subject of intense study since its discovery, primarily due to the wide range of biological activities exhibited by its derivatives.[2][3] Prominent examples include analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[4][5][6] The incorporation of a fluorine atom into the phenyl ring, as in the case of this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets.

Chemical Identity and Physicochemical Properties

While the specific properties of this compound are not extensively documented, we can infer its characteristics from well-studied analogs. The table below provides a comparison with related pyrazolone derivatives.

| Property | 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-3H-pyrazol-3-one |

| CAS Number | 89-25-8[7] | 86-92-0[8] | 6402-09-1[9] |

| Molecular Formula | C₁₀H₁₀N₂O[7][10] | C₁₁H₁₂N₂O[8] | C₁₀H₉N₃O₃[9] |

| Molecular Weight | 174.20 g/mol [7][10] | 188.23 g/mol [8] | 219.20 g/mol [9] |

This table summarizes the properties of closely related pyrazolone compounds to provide a reference for the target molecule.

Synthesis Methodology: A Generalized Approach

The synthesis of 2-aryl-5-methyl-2,4-dihydro-3H-pyrazol-3-ones is typically achieved through a well-established condensation reaction. The following protocol is a representative example based on the synthesis of analogous compounds.

Knorr Pyrazole Synthesis

The most common route is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] For the synthesis of the title compound, this would involve the reaction of ethyl acetoacetate with (4-fluorophenyl)hydrazine.

Reaction Scheme:

A generalized reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (4-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate (1.0-1.2 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrazolone.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the methylene protons of the pyrazolone ring, and the aromatic protons of the fluorophenyl group. The fluorine atom will cause characteristic splitting of the aromatic signals. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrazolone ring, the methyl carbon, and the carbons of the fluorophenyl ring. The carbon directly bonded to the fluorine will show a large coupling constant. |

| FT-IR | Characteristic absorption bands for the C=O (carbonyl) group (around 1700 cm⁻¹), N-H stretching (if tautomerism occurs), C-N stretching, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₉FN₂O). |

Potential Applications in Drug Discovery and Development

Derivatives of pyrazolone are known to possess a wide array of pharmacological activities. The introduction of a fluorophenyl group can modulate these activities and improve the pharmacokinetic profile of the molecule.

Known Biological Activities of Fluorinated Pyrazole Derivatives

-

Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][11]

-

Anticancer Activity: Certain fluorinated pyrazoles have demonstrated potential as anticancer agents.[12]

-

Antimicrobial Activity: The pyrazolone scaffold is also found in compounds with antibacterial and antifungal properties.[13]

Potential therapeutic applications of this compound based on its chemical class.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal guidelines, it is crucial to consult the Safety Data Sheet (SDS) for closely related compounds until a specific one for the title compound is available.

Conclusion

This compound represents a potentially valuable molecule for further investigation in the field of medicinal chemistry. While its specific CAS number and detailed properties are yet to be widely documented, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities based on the extensive knowledge of the pyrazolone chemical class. Researchers are encouraged to use the provided methodologies as a starting point for their investigations into this and other novel pyrazolone derivatives.

References

- A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. (n.d.).

- Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. (2024).

- The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2010). Semantic Scholar.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development.

- Current status of pyrazole and its biological activities. (2017). PubMed Central.

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar.

- Synthesis of fluorinated pyrazolone compounds. (n.d.). Semantic Scholar.

- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu

- Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (2022).

- Biological activity of pyrazoles derivatives and experimental conditions. (2023).

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2016). PubMed Central.

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI.

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Kaunas University of Technology.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2011). Journal of Chemical and Pharmaceutical Research.

- 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. (2012). Growing Science.

- 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (2011).

- Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Compar

- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. (n.d.). PubChem.

- 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. (n.d.). PubChem.

- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. (n.d.). NIST WebBook.

- 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-. (n.d.).

- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. (n.d.). Cheméo.

- Chemical Properties of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (CAS 89-25-8). (n.d.). Cheméo.

- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis and Reactions. (2024). STM Journals.

- 2,4-dihydro-5-methyl-2-phenyl-4-propionyl-3h-pyrazol-3-one. (n.d.). Sigma-Aldrich.

- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)-. (n.d.).

- 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-. (n.d.). PubChem.

- 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride. (n.d.). PubChem.

- 3H-pyrazol-3-one, 4-ethyl-2,4-dihydro-4-hydroxy-5-methyl-2-phenyl-. (n.d.). SpectraBase.

- 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-4-(2-phenyldiazenyl)-. (n.d.).

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. The diverse pharmacological importance of Pyrazolone Derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- [webbook.nist.gov]

- 8. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | C11H12N2O | CID 66591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | C10H9N3O3 | CID 80816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemeo.com [chemeo.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Advantage of Fluorinated Pyrazolones in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyrazolone Compounds

The pyrazolone ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities.[2][3] When this potent core is strategically functionalized with fluorine, the most electronegative of elements, a new class of compounds with significantly enhanced therapeutic potential emerges.[4][5][6]

The introduction of fluorine into a drug candidate is a well-established strategy to modulate its physicochemical and biological properties.[7][8] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly improve metabolic stability, increase lipophilicity (which can enhance membrane permeability), and augment binding affinity to target proteins.[7] Consequently, fluorinated pyrazolone compounds have become a major focus of research, demonstrating remarkable efficacy across several therapeutic areas, including oncology, infectious diseases, and inflammation.[4][8]

This guide serves as a technical overview for researchers, scientists, and drug development professionals, synthesizing field-proven insights into the anticancer, antimicrobial, and anti-inflammatory activities of fluorinated pyrazolones. It details the causality behind experimental choices, provides validated protocols, and visualizes key pathways to empower the next phase of discovery.

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated pyrazolone derivatives exhibit potent anticancer activity, primarily by inhibiting key enzymes that drive cancer cell proliferation, survival, and metastasis.[1][9] Their efficacy often stems from their ability to function as highly specific kinase inhibitors.[10]

Mechanism of Action: Kinase Inhibition

Kinases are a large family of enzymes that catalyze the transfer of phosphate groups to specific substrates, a process known as phosphorylation. This process acts as a molecular switch, regulating numerous cellular pathways, including cell cycle progression, proliferation, and apoptosis. In many cancers, kinases are mutated or overexpressed, leading to uncontrolled cell growth. Fluorinated pyrazolones are designed to bind to the ATP-binding pocket of these kinases, preventing phosphorylation and thereby halting the oncogenic signaling cascade.[11][12]

Key kinase targets for fluorinated pyrazolones include:

-

Bcr-Abl Kinase: Inhibition of this kinase is a crucial strategy for treating chronic myeloid leukemia (CML). The trifluoromethyl group on some pyrazole derivatives has been shown to be critical for potent Bcr-Abl inhibition.[10]

-

Cyclin-Dependent Kinases (CDKs): Compounds inhibiting CDK1 can induce cell cycle arrest, particularly in the G2/M phase, in cancer cell lines like MCF7 (breast cancer).[10]

-

Aurora Kinases: Dual inhibitors of Aurora A/B kinases have shown potency against colon cancer cell lines.[10]

-

Transforming Growth Factor-beta Receptor 1 (TGFβR1): The pyrazolone core, with its carbonyl group acting as a hydrogen bond acceptor, is an effective scaffold for inhibiting TGFβR1, a key player in fibrotic and oncological diseases.[12]

Caption: Mechanism of kinase inhibition by fluorinated pyrazolones.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 4H-Pyrazoles (Fluorinated) | MCF7 (Breast Cancer) | Potent & Selective | Cytotoxicity | [13][14] |

| Pyrazole-based Bcr-Abl Inhibitor | K562 (Leukemia) | 0.27 | Bcr-Abl Kinase Inhibition | [10] |

| Pyrazolo[3,4-b]pyridines | HepG2, MCF-7, HeLa | 3.11 - 4.91 | Cytotoxicity, DNA Binding | [1] |

| Pyrazolone-fused Combretastatins | Cisplatin-resistant cells | Potent Activity | Anti-tubulin potential | [9] |

| Pyrazole-4-sulfonamides | UO-31 (Renal Cancer) | 1.85 | CDK1 Inhibition | [10][15] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content. It is often preferred for its stability and ease of use.[13][14]

Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of fluorinated pyrazolone compounds against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF7, A549, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Fluorinated pyrazolone compounds dissolved in DMSO

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader (510 nm)

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyrazolone compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known anticancer drug as a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 4%) and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot a dose-response curve of compound concentration versus percentage inhibition to determine the IC₅₀ value.

Antimicrobial Activity: A Broad-Spectrum Defense

Mechanism of Action: Multi-Target Inhibition

The antimicrobial action of these compounds can be multifaceted. In fungi, they may act by inhibiting essential enzymes like proteinase K, which is crucial for fungal growth and pathogenesis.[19][20] In bacteria, the mechanisms can involve the disruption of cell membrane integrity, inhibition of DNA gyrase, or interference with other critical metabolic pathways.[3] The specific mechanism is highly dependent on the substitution pattern of the pyrazolone ring.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Pyrazole-clubbed Dihydropyrimidinones (4c) | S. aureus (MRSA) | 6.25 | [16][17] |

| Pyrazole-clubbed Dihydropyrimidinones (4b) | S. aureus (MRSA) | 12.5 | [16][17] |

| Pyrazole-clubbed Dihydropyrimidinones (3) | C. albicans | 50 | [16][17] |

| Fluorinated Pyrazole Aldehydes (H9) | F. culmorum | 46.75% inhibition | [19][20] |

| Fluorinated Pyrazole Aldehydes (H7) | S. sclerotiorum | 42.23% inhibition | [19][20] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the MIC of antimicrobial agents, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16]

Objective: To determine the minimum inhibitory concentration (MIC) of fluorinated pyrazolone compounds against pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Fluorinated pyrazolone compounds dissolved in DMSO

-

Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Griseofulvin for fungi)

-

Spectrophotometer or microplate reader (600 nm)

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

-

Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate. Also, run a standard antibiotic as a reference.

-

Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The reading can be confirmed by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Fluorinated pyrazolones have emerged as potent anti-inflammatory agents, capable of modulating the complex signaling pathways that drive the inflammatory response.[21][22]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as Cyclooxygenase-II (COX-II).[21] COX-II is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-II, fluorinated pyrazolones can reduce pain, swelling, and other symptoms of inflammation. Other mechanisms include the antagonism of pro-inflammatory receptors, such as the bradykinin B1 receptor, which is involved in pain and inflammation.[23]

Caption: Inhibition of the COX-II pathway by fluorinated pyrazolones.

Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation, providing a reliable measure of its anti-inflammatory potential.[21]

Objective: To evaluate the in vitro anti-inflammatory activity of fluorinated pyrazolone compounds by measuring the inhibition of protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA), 1% solution

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Fluorinated pyrazolone compounds dissolved in DMSO

-

Diclofenac sodium (standard drug)

-

Water bath

-

UV-Vis Spectrophotometer (660 nm)

Procedure:

-

Reaction Mixture Preparation: Prepare the reaction mixture (5 mL total volume) by mixing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 100-500 µg/mL). A control group consists of 0.2 mL of BSA, 2.8 mL of PBS, and 2 mL of distilled water.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 5 minutes.

-

Cooling: Cool the samples to room temperature.

-

Absorbance Measurement: Measure the absorbance (turbidity) of the samples at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

Comparison: Compare the activity with the standard drug, diclofenac sodium. A higher percentage of inhibition indicates greater anti-inflammatory activity.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the pyrazolone scaffold has yielded a class of compounds with a remarkable breadth of biological activity. As potent kinase inhibitors, broad-spectrum antimicrobial agents, and effective anti-inflammatory molecules, fluorinated pyrazolones represent a highly promising platform for modern drug discovery. Their demonstrated ability to modulate key biological pathways validates them as "privileged structures" worthy of continued investigation.

Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel fluorination patterns to further enhance potency and bioavailability, and expanding their application into other therapeutic areas such as antiviral and neurodegenerative diseases. Furthermore, the development of fluorinated pyrazoles as 18F-labeled radiotracers for Positron Emission Tomography (PET) opens an exciting new frontier for their use in diagnostics and personalized medicine.[3] The continued synthesis and evaluation of these versatile compounds will undoubtedly lead to the development of next-generation therapeutics.

References

- Sharma, A., Pathan, T., Mohan, R., & Ramaa, C. S. (2011). Synthesis and In Vitro Antitumor Activity of Novel Fluorine Containing Pyrazoles and Pyrazolines. Letters in Drug Design & Discovery, 8(9), 843-849.

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect.

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar.

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect.

- Desai, N., Vaghani, H., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 333-343.

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). Semantic Scholar.

- Sharma, A., Pathan, T., Mohan, R., & Ramaa, C. S. (2011). Synthesis and In Vitro Antitumor Activity of Novel Fluorine Containing Pyrazoles and Pyrazolines. Letters in Drug Design & Discovery, 8(9), 843-849.

- The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide. (n.d.). Benchchem.

- Desai, N., Vaghani, H., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2).

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Medicinal Chemistry.

- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). Molecules, 27(19), 6649.

- Request PDF: Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (n.d.). ResearchGate.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4933.

- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). Molecules.

- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). Journal of Molecular Structure, 1232, 129758.

- Request PDF: Environmentally Benign Synthesis of Fluorinated Pyrazolone Derivatives and Their Antimicrobial Activity. (n.d.). ResearchGate.

- Desai, N., Vaghani, H., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.

- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.

- Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). (2020). Molecules, 25(23), 5626.

- Mykhailiuk, P. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2024). Scientific Reports, 14(1), 1-20.

- Bhagat, S. S. (2016). Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety. International Journal of ChemTech Research, 9(5), 41-46.

- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2020). ResearchGate.

- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2020). University of Benghazi.

- Thore, S. N., & Gupta, A. K. (2010). Synthesis of Fluorinated Pyrazolone Compounds. Oriental Journal of Chemistry, 26(2).

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2020). Future Medicinal Chemistry, 12(12), 1111-1125.

- Mahesh, P., Gupta, L. K., Panwar, D., & Sharma, M. K. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26343–26353.

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2021). European Journal of Medicinal Chemistry, 223, 113642.

- De, S. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 31(34), 5657-5659.

- Pyrazolone based TGFbetaR1 kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5047-5051.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | CoLab [colab.ws]

- 6. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [vietnamjournal.ru]

- 12. Pyrazolone based TGFbetaR1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis and In Vitro Antitumor Activity of Novel Fluorine Conta...: Ingenta Connect [ingentaconnect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ijpsonline.com [ijpsonline.com]

- 17. ijpsonline.com [ijpsonline.com]

- 18. [PDF] Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones | Semantic Scholar [semanticscholar.org]

- 19. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria | MDPI [mdpi.com]

- 21. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sphinxsai.com [sphinxsai.com]

- 23. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Putative Mechanism of Action of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. Drawing upon extensive research into structurally analogous compounds, most notably Edaravone, this document delineates the core biochemical pathways likely modulated by this pyrazolone derivative. The primary proposed mechanism centers on potent antioxidant and free radical scavenging activities, which are critical in mitigating cellular damage in a range of pathological conditions. This guide will explore the molecular targets, the downstream signaling effects, and provide validated experimental protocols for investigating these actions. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals actively engaged in the fields of neuroprotection, inflammatory diseases, and antioxidant therapeutics.

Introduction: The Pyrazolone Scaffold and Therapeutic Potential

The pyrazolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2][3]. The compound this compound belongs to this versatile class. While direct studies on this specific molecule are not extensively published, its close structural similarity to Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), a clinically approved neuroprotective agent, provides a strong foundation for elucidating its mechanism of action[4][5]. Edaravone is recognized for its potent antioxidant properties, which are believed to underlie its therapeutic effects in amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[4][5][6].

This guide posits that this compound operates through a similar, if not identical, core mechanism of action as Edaravone. The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, membrane permeability, and binding affinity, which may modulate the potency and pharmacokinetic profile of the parent compound.

Core Mechanism of Action: A Multi-Faceted Antioxidant Defense

The central hypothesis for the mechanism of action of this compound is its function as a powerful antioxidant and free radical scavenger[5][6][7]. This activity is crucial in counteracting the damaging effects of oxidative stress, a pathological state implicated in numerous diseases.

Direct Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS)

The primary mode of action is the direct neutralization of highly reactive and damaging free radicals. In biological systems, molecules like hydroxyl radicals (•OH) and peroxynitrite (ONOO-) can inflict significant damage to lipids, proteins, and nucleic acids. This compound is predicted to intercept and neutralize these species, thereby preventing cellular injury[6][8].

-

Hydroxyl Radical (•OH) Scavenging : This is one of the most reactive oxygen species and a major contributor to oxidative damage.

-

Peroxynitrite (ONOO-) Scavenging : Formed from the reaction of superoxide and nitric oxide, peroxynitrite is a potent oxidizing and nitrating agent that damages a wide range of biomolecules.

Inhibition of Lipid Peroxidation

A critical consequence of oxidative stress is the peroxidation of lipids within cellular membranes. This process compromises membrane integrity, leading to impaired cellular function and eventual cell death. By scavenging the free radicals that initiate and propagate lipid peroxidation, this compound is expected to preserve the structural and functional integrity of cell membranes[7].

Attenuation of Inflammatory Pathways

Oxidative stress and inflammation are intricately linked, with each process capable of amplifying the other. This compound likely exerts anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the resident immune cells of the central nervous system[7]. This action is critical in neurodegenerative diseases where neuroinflammation is a key pathological feature.

The proposed multifaceted mechanism is depicted in the following signaling pathway diagram:

Caption: Putative signaling pathway of this compound.

Experimental Validation Protocols

To empirically validate the proposed mechanism of action, a series of in vitro and cell-based assays are recommended. These protocols are designed to be self-validating and provide robust, quantifiable data.

Protocol: DPPH Free Radical Scavenging Assay

This assay provides a rapid and reliable method to assess the free radical scavenging capacity of the test compound.

Methodology:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test compound dilutions to 150 µL of the DPPH solution.

-

Include a positive control (e.g., Ascorbic Acid or Edaravone) and a negative control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-